1-(Benzenesulfonyl)-L-prolyl chloride
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Overview
Description
1-(Benzenesulfonyl)-L-prolyl chloride is an organosulfur compound that features a benzenesulfonyl group attached to an L-proline moiety via a chloride linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Benzenesulfonyl)-L-prolyl chloride can be synthesized through the reaction of benzenesulfonyl chloride with L-proline in the presence of a base. The reaction typically involves the use of a strong base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to drive the reaction to completion . The reaction is carried out in an organic solvent like dichloroethane (DCE), which acts both as a solvent and a reactant .
Industrial Production Methods: Industrial production of benzenesulfonyl chloride, a precursor to this compound, involves the chlorination of benzenesulfonic acid or its salts using phosphorus oxychloride or phosphorus pentachloride . The reaction is typically conducted at elevated temperatures (170-180°C) to ensure complete conversion .
Chemical Reactions Analysis
Types of Reactions: 1-(Benzenesulfonyl)-L-prolyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with amines to form sulfonamides and with alcohols to form sulfonate esters.
Electrophilic Aromatic Substitution: The benzenesulfonyl group can participate in electrophilic aromatic substitution reactions, where it acts as an electron-withdrawing group, making the aromatic ring less reactive towards electrophiles.
Common Reagents and Conditions:
Amines and Alcohols: For the formation of sulfonamides and sulfonate esters, common reagents include primary and secondary amines, and alcohols.
Major Products:
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Scientific Research Applications
1-(Benzenesulfonyl)-L-prolyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Benzenesulfonyl)-L-prolyl chloride involves the formation of a sulfonamide or sulfonate ester through nucleophilic substitution reactions. The benzenesulfonyl group acts as an electrophile, reacting with nucleophiles such as amines or alcohols to form the corresponding products . The molecular targets and pathways involved depend on the specific bioactive derivatives formed from this compound.
Comparison with Similar Compounds
Benzenesulfonyl chloride: A closely related compound used in similar reactions but lacks the L-proline moiety.
Toluenesulfonyl chloride: Another sulfonyl chloride that is often preferred due to its solid state at room temperature, making it easier to handle.
Uniqueness: 1-(Benzenesulfonyl)-L-prolyl chloride is unique due to the presence of the L-proline moiety, which imparts specific stereochemical properties and potential biological activities that are not present in simpler sulfonyl chlorides .
Properties
CAS No. |
72922-83-9 |
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Molecular Formula |
C11H12ClNO3S |
Molecular Weight |
273.74 g/mol |
IUPAC Name |
(2S)-1-(benzenesulfonyl)pyrrolidine-2-carbonyl chloride |
InChI |
InChI=1S/C11H12ClNO3S/c12-11(14)10-7-4-8-13(10)17(15,16)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2/t10-/m0/s1 |
InChI Key |
COPNXIKPCBDSDO-JTQLQIEISA-N |
Isomeric SMILES |
C1C[C@H](N(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)Cl |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)Cl |
Origin of Product |
United States |
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